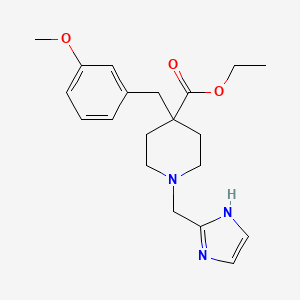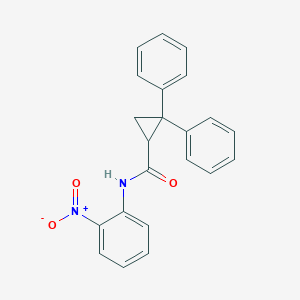
N,N'-bis(3-methoxyphenyl)terephthalamide
描述
N,N'-bis(3-methoxyphenyl)terephthalamide, commonly known as BMT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMT-1 belongs to the class of amides and is a derivative of terephthalic acid.
作用机制
The mechanism of action of BMT-1 is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. BMT-1 has also been shown to induce cell death in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
BMT-1 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. BMT-1 has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, BMT-1 has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
BMT-1 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BMT-1 has also been shown to exhibit low toxicity, making it a safe compound to work with in a laboratory setting. However, one limitation of BMT-1 is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on BMT-1. One potential direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. BMT-1 has been shown to exhibit neuroprotective properties and may have potential as a therapeutic agent for these diseases. Another potential direction is to study the structure-activity relationship of BMT-1 and its derivatives to identify compounds with improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of BMT-1 and its potential use in the treatment of various diseases.
Conclusion
In conclusion, BMT-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. BMT-1 has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its poor solubility in aqueous solutions can make it difficult to work with in certain experiments. There are several future directions for the research on BMT-1, including its potential use in the treatment of neurodegenerative disorders and the identification of compounds with improved therapeutic properties.
合成方法
BMT-1 is synthesized by reacting 3-methoxybenzoic acid with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with ammonia to obtain BMT-1. The synthesis of BMT-1 is relatively simple and can be carried out in a laboratory setting.
科学研究应用
BMT-1 has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. BMT-1 has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.
属性
IUPAC Name |
1-N,4-N-bis(3-methoxyphenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-7-3-5-17(13-19)23-21(25)15-9-11-16(12-10-15)22(26)24-18-6-4-8-20(14-18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEAFZRBSOWUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989626 | |
| Record name | N~1~,N~4~-Bis(3-methoxyphenyl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-81-9 | |
| Record name | m-Terephthalanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Bis(3-methoxyphenyl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5116457.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
![diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5116467.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5116474.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)


![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)


